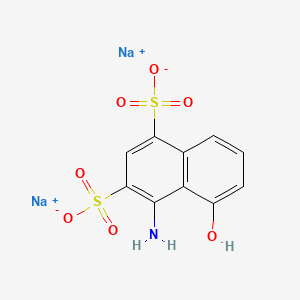
1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt is a chemical compound with the molecular formula C10H8NNaO6S2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both amino and hydroxyl functional groups. This compound is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt is typically synthesized through the sulfonation of naphthalene. The process involves the following steps:
Sulfonation: Naphthalene is mixed with oleum (a solution of sulfur trioxide in sulfuric acid) at a controlled temperature to introduce sulfonic acid groups at the 1 and 3 positions of the naphthalene ring.
Amination and Hydroxylation: The resulting disulfonic acid is then subjected to amination and hydroxylation reactions to introduce the amino and hydroxyl groups at the 4 and 5 positions, respectively.
Neutralization: The final product is neutralized with sodium hydroxide to form the sodium salt of 1,3-naphthalenedisulfonic acid, 4-amino-5-hydroxy-.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring and control of temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of specialty chemicals, detergents, and surfactants.
Mécanisme D'action
The mechanism of action of 1,3-naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The sulfonic acid groups enhance its solubility and facilitate its transport across biological membranes.
Comparaison Avec Des Composés Similaires
- 1,5-Naphthalenedisulfonic acid
- 4-Amino-1-naphthalenesulfonic acid
- 2-Amino-1,5-naphthalenedisulfonic acid
Comparison: 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to other naphthalenedisulfonic acids, it has enhanced solubility and specific applications in various fields.
Propriétés
Numéro CAS |
76550-42-0 |
|---|---|
Formule moléculaire |
C10H7NNa2O7S2 |
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
disodium;4-amino-5-hydroxynaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C10H9NO7S2.2Na/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
Clé InChI |
XZGHMYIWMXYELB-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


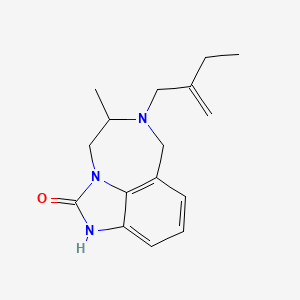
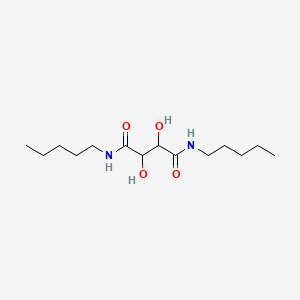
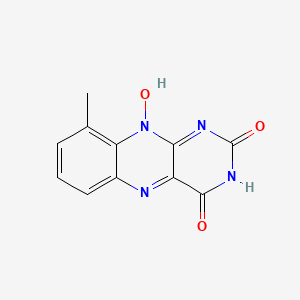
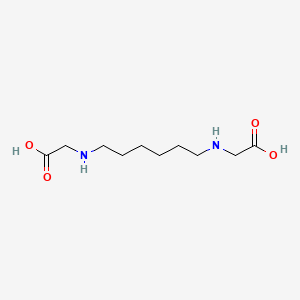
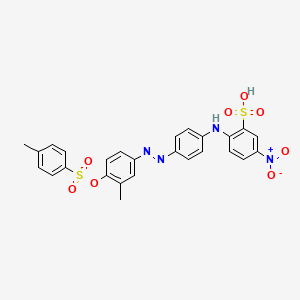

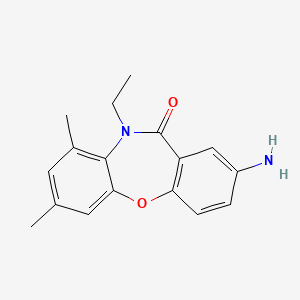
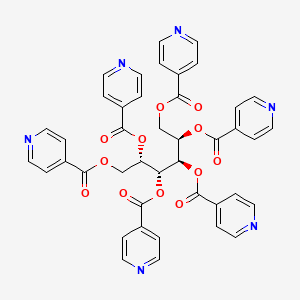
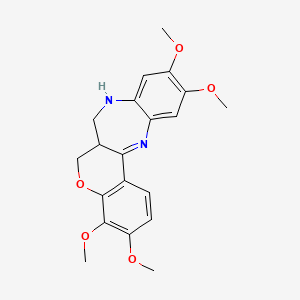
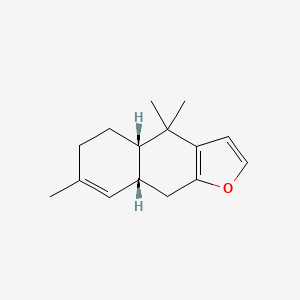
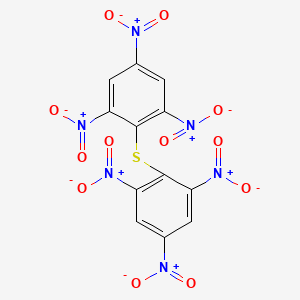
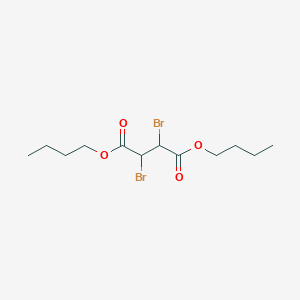
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)

